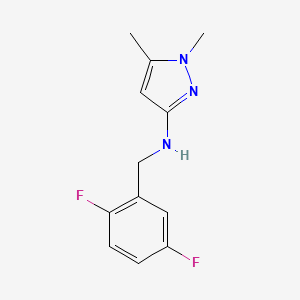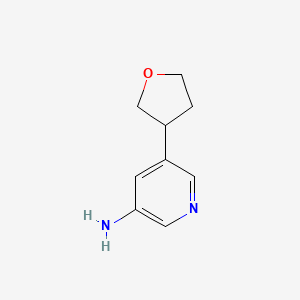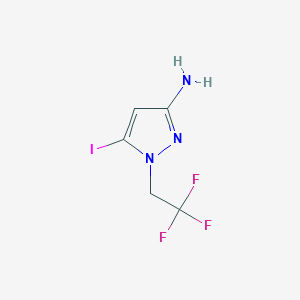
1-(4-Biphenylyl)cyclobutanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Biphenylyl)cyclobutanamine is an organic compound with the molecular formula C16H17N It is characterized by a cyclobutane ring attached to a biphenyl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Biphenylyl)cyclobutanamine can be synthesized through a multi-step process. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include steps such as the preparation of the biphenyl precursor, coupling with cyclobutanamine, and purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Biphenylyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The biphenyl group can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
1-(4-Biphenylyl)cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Biphenylyl)cyclobutanamine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The biphenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Cyclobutylamine: A simpler analog with a cyclobutane ring and an amine group.
Biphenylamine: Contains a biphenyl group and an amine group but lacks the cyclobutane ring.
Uniqueness: 1-(4-Biphenylyl)cyclobutanamine is unique due to the combination of the cyclobutane ring and biphenyl group, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from simpler analogs like cyclobutylamine and biphenylamine.
Propriétés
Formule moléculaire |
C16H17N |
|---|---|
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
1-(4-phenylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C16H17N/c17-16(11-4-12-16)15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-3,5-10H,4,11-12,17H2 |
Clé InChI |
BZGMOAQZGUBDKY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=CC=C(C=C2)C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid](/img/structure/B11736528.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11736534.png)
![[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736537.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(pentyl)amine](/img/structure/B11736539.png)

![1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11736555.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine](/img/structure/B11736574.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11736582.png)

![N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11736590.png)
![[2-(3,4-dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736596.png)
![N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11736600.png)

